molecular formula C7H7BrO3S B1429272 Methyl 5-bromo-3-methoxythiophene-2-carboxylate CAS No. 181063-64-9

Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Cat. No. B1429272
Key on ui cas rn: 181063-64-9
M. Wt: 251.1 g/mol
InChI Key: UPDYKCWNEYBRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759389B1

Procedure details

BBr3 (26 mL, 1.0 M in heptane, 25.9 mmol, 3.0 Eq.) was added dropwise to a stirred solution of 5-Bromo-3-methoxy-thiophene-2-carboxylic acid methyl ester (2.17 g, 8.62 mmol, 1.0 Eq.) in anhydrous DCM (100 mL) at −10° C. under nitrogen. After 1.5 hours, water (40 mL) was added and the aqueous layer extracted with DCM (3×20 mL). The combined organic extracts were dried (MgSO4) and concentrated in vacuo. The crude product was purified by column chromatography (50% Petroleum ether/DCM) to give the sub-title compound as a white solid (1.67 g, 7.04 mmol, 81%); 1H NMR (400 MHz, CDCl3) δ 3.90 (3H, s), 6.80 (1H, s), 9.68 (1H, br s).
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH3:5][O:6][C:7]([C:9]1[S:10][C:11]([Br:16])=[CH:12][C:13]=1[O:14]C)=[O:8].O>C(Cl)Cl>[CH3:5][O:6][C:7]([C:9]1[S:10][C:11]([Br:16])=[CH:12][C:13]=1[OH:14])=[O:8]

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2.17 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1OC)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (50% Petroleum ether/DCM)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1O)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.04 mmol
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.